REACTION_SMILES
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[CH2:23]([CH3:24])[c:25]1[n:26][o:27][c:28]([CH3:39])[c:29]1-[c:30]1[nH:31][c:32]2[cH:33][cH:34][cH:35][cH:36][c:37]2[cH:38]1.[CH3:1][C:2]([OH:3])=[O:4].[CH3:40][C:41]#[N:42].[F:10][C:11]([F:12])([F:13])[C:14]([O:15][C:16](=[O:17])[C:18]([F:19])([F:20])[F:21])=[O:22].[P:5](=[O:6])([OH:7])([OH:8])[OH:9]>>[CH3:1][C:2](=[O:3])[c:38]1[c:30](-[c:29]2[c:25]([CH2:23][CH3:24])[n:26][o:27][c:28]2[CH3:39])[nH:31][c:32]2[cH:33][cH:34][cH:35][cH:36][c:37]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1noc(C)c1-c1cc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Type
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product
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Smiles
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CCc1noc(C)c1-c1[nH]c2ccccc2c1C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |